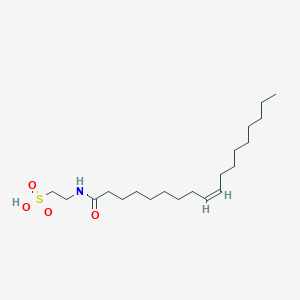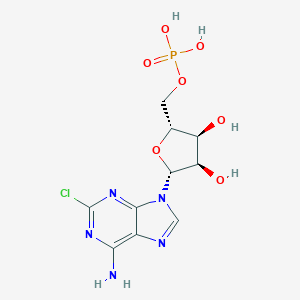
2-Chloro-adenosine monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-C-AMP analogs often involves complex chemical reactions aimed at introducing the chloro group into the adenosine structure. For example, the synthesis of sulfone analogs of cyclic AMP, where the phosphate group is replaced to increase membrane permeability and stability against enzymatic degradation, involves multi-step reactions including SN2 chemistry for introducing the adenine precursor (Jenny, 1993).
Molecular Structure Analysis
The molecular structure of 2-C-AMP includes a ribonucleoside phosphate, where the chloro substitution at the 2' position impacts its interaction with biological molecules. The modification affects the hydrogen bonding pattern and stereochemistry, influencing the compound's biological activity and stability (Broeders et al., 1993).
Chemical Reactions and Properties
2-C-AMP undergoes specific chemical reactions due to its chloro substituent. For instance, reactions involving the nucleotide analogue 2-[(4-bromo-2,3-dioxobutyl)thio]adenosine 5'-monophosphate showcase the reactive nature of chloro-substituted nucleotides and their potential as affinity labels (Kapetanovic et al., 1985).
Physical Properties Analysis
The physical properties of 2-C-AMP, such as solubility, stability, and crystalline structure, are significantly influenced by the chloro group. These properties are critical for its storage, handling, and application in research and potentially in therapeutics. Studies on nucleotide analogues provide insights into how modifications like chloro substitution impact these physical aspects (Hoppe & Wagner, 1974).
Chemical Properties Analysis
The chemical properties of 2-C-AMP, including its reactivity, interaction with enzymes, and role in biological systems, are altered due to the 2' chloro substitution. This modification can affect the compound's enzymatic stability, its ability to interact with protein targets, and its overall biological activity. For example, the interaction of 2-C-AMP with enzymes like pyruvate kinase shows the impact of nucleotide modifications on enzyme activity and the potential for designing enzyme inhibitors (Eckstein & Goody, 1976).
Wissenschaftliche Forschungsanwendungen
AMP-Activated Protein Kinase Pathways
AMP and its derivatives are crucial in the regulation of the AMP-activated protein kinase (AMPK) pathway, a cellular energy sensor that plays a significant role in maintaining energy balance. Research indicates that mutations in the AMPK gene can mimic hypertrophic cardiomyopathy and Wolff-Parkinson-White syndrome, underscoring the importance of AMP-related compounds in cardiac function and metabolic diseases (Murphy et al., 2005).
Neurochemical Studies
AMP and its analogs are studied for their roles in neurochemistry, particularly in understanding brain functions and disorders. Intracerebral microdialysis of adenosine and AMP has been used to investigate baseline concentrations in the brain, providing insights into neurological conditions and potential therapeutic targets (van der Mierden et al., 2018).
Cardiovascular Implications
The metabolism of AMP in cardiac myocytes has been examined to understand its implications in congenital heart disease and heart failure. Studies show that the metabolic pathways of AMP may contribute to the pathology of heart failure, highlighting the therapeutic potential of targeting AMP metabolism in cardiovascular diseases (Luo Hong-he, 2003).
Microbiota and Metabolic Signaling
Research on the gut microbiota has revealed its significant effect on the AMPK signaling pathway, suggesting a link between microbial composition and metabolic diseases. This connection underscores the potential of targeting the microbiota-AMPK axis in treating metabolic disorders (Yu et al., 2019).
Clinical Pharmacology
The role of AMP and its derivatives in drug responses has been explored, particularly in the context of drug effects on cyclic AMP levels in the central nervous system. Such studies contribute to understanding drug mechanisms and developing new therapeutic agents (Cramer et al., 1973).
Zukünftige Richtungen
Recent studies have shown that abnormal nucleotide metabolism not only accelerates the development of tumors but also alters the normal immune response in the tumor microenvironment . This indicates the potential effectiveness of targeting nucleotide metabolism to enhance immunotherapy . Furthermore, cAMP’s current status and statics relative to its characteristics were attempted, involving simple synthesis in different directions .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXRIUZMLRLFKP-UUOKFMHZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN5O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-adenosine monophosphate | |
CAS RN |
21466-01-3 |
Source


|
| Record name | 2-Chloro-AMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021466013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



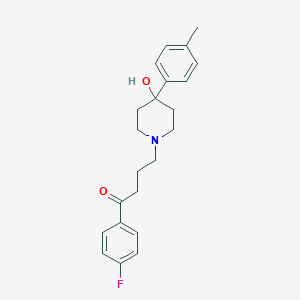

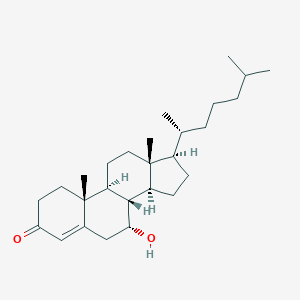
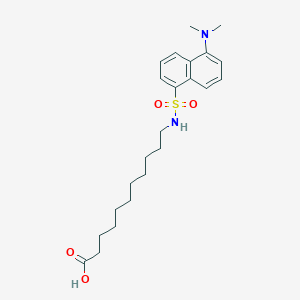

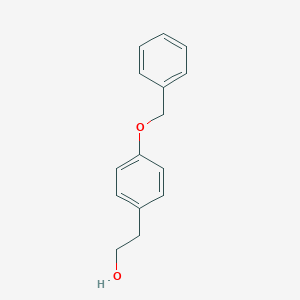
![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)
